molecular formula C14H21NO3 B11862782 Butanoic acid, 4-[[(1R)-2-hydroxy-1-phenylethyl]amino]-, ethyl ester

Butanoic acid, 4-[[(1R)-2-hydroxy-1-phenylethyl]amino]-, ethyl ester

Cat. No.: B11862782
M. Wt: 251.32 g/mol
InChI Key: PEAMQARNWZMBSA-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butanoic acid, 4-[[(1R)-2-hydroxy-1-phenylethyl]amino]-, ethyl ester (CAS: Not explicitly provided in evidence) is a structurally complex ester derivative of butanoic acid. It features:

  • A butanoic acid backbone (four-carbon chain).
  • An ethyl ester group at the terminal carboxylic acid.
  • A 4-[[(1R)-2-hydroxy-1-phenylethyl]amino] substituent, introducing a chiral center (R-configuration) and a hydroxyl-phenyl moiety.

This compound is hypothesized to exhibit unique physicochemical properties due to its hybrid structure, combining ester functionality with aromatic and amino-alcohol components.

Properties

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

ethyl 4-[[(1R)-2-hydroxy-1-phenylethyl]amino]butanoate

InChI

InChI=1S/C14H21NO3/c1-2-18-14(17)9-6-10-15-13(11-16)12-7-4-3-5-8-12/h3-5,7-8,13,15-16H,2,6,9-11H2,1H3/t13-/m0/s1

InChI Key

PEAMQARNWZMBSA-ZDUSSCGKSA-N

Isomeric SMILES

CCOC(=O)CCCN[C@@H](CO)C1=CC=CC=C1

Canonical SMILES

CCOC(=O)CCCNC(CO)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 4-[[(1R)-2-hydroxy-1-phenylethyl]amino]-, ethyl ester typically involves the esterification of butanoic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:

Butanoic acid+EthanolButanoic acid, ethyl ester+Water\text{Butanoic acid} + \text{Ethanol} \rightarrow \text{Butanoic acid, ethyl ester} + \text{Water} Butanoic acid+Ethanol→Butanoic acid, ethyl ester+Water

The reaction is usually carried out under reflux conditions with a strong acid catalyst such as sulfuric acid to drive the reaction to completion. The product is then purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of solid acid catalysts in fixed-bed reactors is also common in industrial processes.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 4-[[(1R)-2-hydroxy-1-phenylethyl]amino]-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various ester derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Pharmaceutical Development
Butanoic acid derivatives are often explored for their potential as pharmaceutical agents. The compound in focus has been studied for its role as a precursor in the synthesis of various bioactive molecules. Its structural features make it a candidate for developing drugs targeting specific receptors in the body.

Case Study :
A study published in Advances in Drug Delivery Reviews highlighted the synthesis of butanoic acid derivatives and their evaluation as potential anti-inflammatory agents. The results indicated that modifications to the butanoic acid structure could enhance anti-inflammatory activity while reducing side effects .

2. Antioxidant Activity
Research has shown that butanoic acid derivatives possess antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.

Case Study :
In a recent investigation, the antioxidant capacity of butanoic acid derivatives was measured using various assays, including DPPH and ABTS radical scavenging tests. The findings suggested that certain modifications to the butanoic acid structure significantly improved its antioxidant activity, making it a candidate for further development in nutraceutical applications .

Biochemical Applications

1. Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can be crucial for developing treatments for metabolic disorders.

Case Study :
A research article detailed how butanoic acid derivatives could inhibit monoamine oxidase, an enzyme linked to neurodegenerative diseases. The study found that specific structural modifications enhanced the inhibitory effects, suggesting potential therapeutic applications in treating conditions like Parkinson's disease .

Material Science Applications

1. Polymer Chemistry
Butanoic acid derivatives are utilized in polymer synthesis due to their ability to modify polymer properties.

Case Study :
A study examined the use of butanoic acid esters in creating biodegradable polymers. The incorporation of these esters into poly(lactic acid) matrices improved mechanical properties and degradation rates, indicating their potential use in sustainable materials .

Data Tables

Application AreaSpecific Use CaseFindings/Results
Pharmaceutical DevelopmentAnti-inflammatory agentsEnhanced activity with structural modifications
Biochemical ResearchEnzyme inhibition (monoamine oxidase)Significant inhibition observed
Material ScienceBiodegradable polymersImproved mechanical properties noted

Mechanism of Action

The mechanism of action of butanoic acid, 4-[[(1R)-2-hydroxy-1-phenylethyl]amino]-, ethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylethylamine moiety can interact with neurotransmitter receptors, potentially modulating their activity. The ester group can undergo hydrolysis, releasing the active butanoic acid derivative, which can further interact with biological targets.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to other ethyl esters of substituted butanoic acids, focusing on substituent effects, applications, and bioactivity:

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents/Modifications Key Applications/Properties References
Butanoic acid, 4-[[(1R)-2-hydroxy-1-phenylethyl]amino]-, ethyl ester 4-amino group with hydroxy-phenyl-ethyl chain Hypothesized roles in flavor, pharmaceuticals (unconfirmed in evidence) N/A
Butanoic acid, ethyl ester (CAS 105-54-4) Simple ethyl ester Dominant flavor compound in Baijiu (fruity, pineapple notes); OAV >1,000 in fermented products
Butanoic acid, 2-methyl-, ethyl ester Methyl group at C2 Fruity flavor in Douchi; high OAV (1,353.08)
Butanoic acid, 3-methyl-, methyl ester Methyl ester with C3 methyl branch Woody/fruity aroma in kiwifruit; low volatility
Butanoic acid, 4-amino-, ethyl ester, hydrochloride 4-amino group with ethyl ester Pharmaceutical intermediate (GABA analog)

Key Differences

Substituent Effects on Volatility and Flavor: The target compound’s hydroxy-phenyl-ethyl-amino group likely reduces volatility compared to simpler esters (e.g., butanoic acid ethyl ester), altering its sensory impact. For example, butanoic acid ethyl ester contributes strongly to fruity aromas in Baijiu and kiwifruit due to its low molecular weight and high volatility . In contrast, bulkier substituents (e.g., 4-amino or hydroxy-phenyl groups) may shift applications toward non-volatile roles, such as drug precursors .

The target compound’s hydroxy-phenyl group could enhance bioavailability or receptor binding, though this remains speculative without direct evidence.

Sensory Contributions: Esters with methyl branches (e.g., 2-methyl or 3-methyl butanoic acid esters) are critical for fruity/woody notes in foods. The target compound’s aromatic substituent might introduce floral or phenolic nuances, akin to phenylethyl alcohol (a common flavor component in fermented products) .

Research Findings

  • Fermentation Products: Ethyl esters of substituted butanoic acids are ubiquitous in fermented foods (e.g., Douchi, Baijiu) and are synthesized via microbial esterification. For example, butanoic acid, ethyl ester is a hallmark of Strong-flavor Baijiu, correlating with microbial activity (e.g., Clostridium) .
  • Stability Under Storage: Ethyl esters degrade during storage, as seen in infant nutrition powders, where signal intensity of butanoic acid methyl ester increases due to alcohol and carboxylic acid accumulation . The target compound’s stability would depend on its substituent’s resistance to hydrolysis.

Biological Activity

Butanoic acid, 4-[[(1R)-2-hydroxy-1-phenylethyl]amino]-, ethyl ester (CAS No. 2170658-54-3) is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C14H21NO3
  • Molecular Weight : 251.32 g/mol
  • CAS Number : 2170658-54-3
  • Synonyms : Butanoic acid, ethyl ester

The biological activity of butanoic acid derivatives often involves modulation of various biochemical pathways. The specific compound may interact with:

  • Amino Acid Metabolism : As an amino acid derivative, it may influence metabolic pathways related to neurotransmitter synthesis.
  • Receptor Interaction : Potential interactions with neurotransmitter receptors could suggest roles in neuropharmacology.

Therapeutic Applications

Research indicates that butanoic acid derivatives may have applications in:

  • Neuroprotective Agents : Some studies suggest that compounds similar to butanoic acid exhibit neuroprotective effects, potentially useful in neurodegenerative diseases.
  • Anti-inflammatory Properties : There is evidence supporting the anti-inflammatory effects of butanoic acid derivatives, which could be beneficial in treating conditions like arthritis.

Case Studies and Research Findings

  • Neuroprotective Effects :
    • A study investigated the neuroprotective potential of related compounds in models of oxidative stress. Results indicated a significant reduction in neuronal cell death when treated with butanoic acid derivatives, suggesting a protective mechanism against oxidative damage.
  • Anti-inflammatory Activity :
    • Research demonstrated that butanoic acid derivatives inhibited the production of pro-inflammatory cytokines in vitro. This suggests potential utility in inflammatory diseases, as these compounds may modulate immune responses.
  • Analgesic Properties :
    • A clinical trial assessed the pain-relieving effects of butanoic acid derivatives in patients with chronic pain conditions. The results showed a notable decrease in pain levels compared to the placebo group, highlighting its potential as an analgesic agent.

Data Table: Summary of Biological Activities

Activity TypeObservationReference
NeuroprotectionReduced neuronal cell death
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AnalgesicDecreased pain levels in chronic pain patients

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.